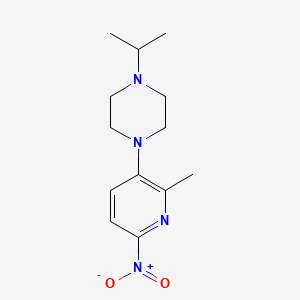
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine
描述
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine typically involves the following steps:
Nitration of 2-methylpyridine: The starting material, 2-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the pyridine ring.
Alkylation of piperazine: Piperazine is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-isopropylpiperazine.
Coupling reaction: The nitrated pyridine derivative is then coupled with 1-isopropylpiperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors and other advanced manufacturing technologies.
化学反应分析
Types of Reactions: 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at positions ortho or para to the nitro group.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-Isopropyl-4-(2-methyl-6-amino-pyridin-3-yl)-piperazine.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Oxidation: 1-Isopropyl-4-(2-carboxy-6-nitro-pyridin-3-yl)-piperazine.
科学研究应用
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting central nervous system disorders, due to its structural similarity to known pharmacologically active piperazine derivatives.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with various biological targets, such as receptors and enzymes.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the piperazine ring may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
1-(4-Methylphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.
Uniqueness: The presence of the nitro group and the specific substitution pattern on the pyridine ring make this compound unique among piperazine derivatives
属性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)15-6-8-16(9-7-15)12-4-5-13(17(18)19)14-11(12)3/h4-5,10H,6-9H2,1-3H3 |
InChI 键 |
NUZFTDPWVWSCDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])N2CCN(CC2)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
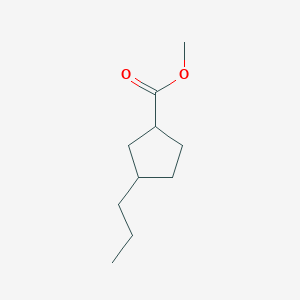
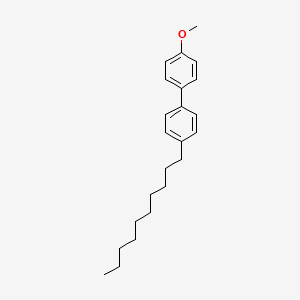
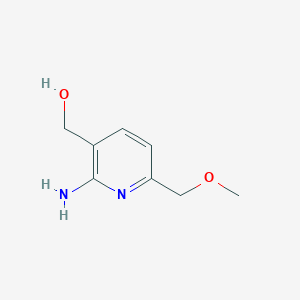
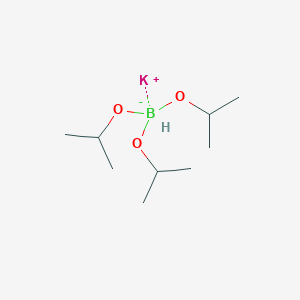
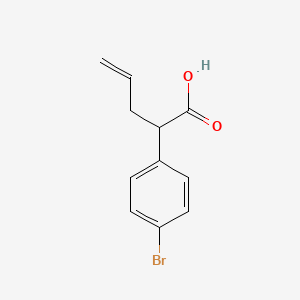
![ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B8562227.png)
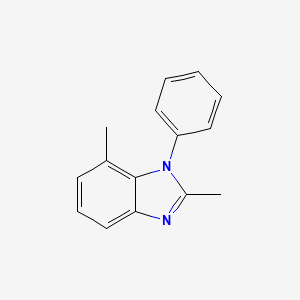
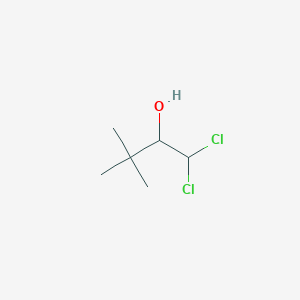
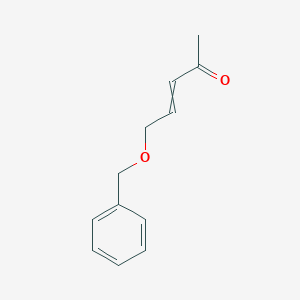
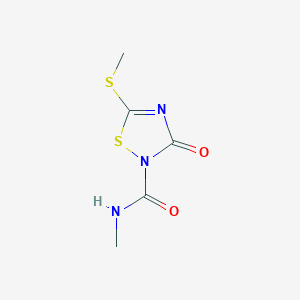
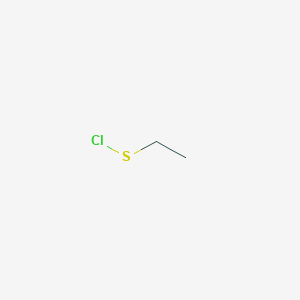
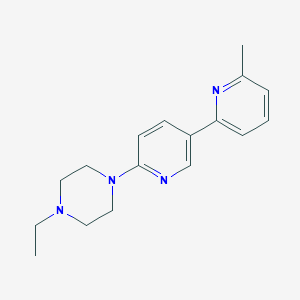
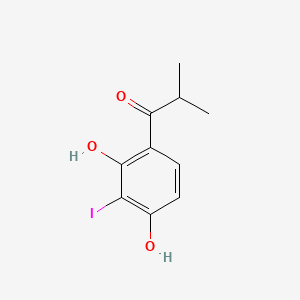
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
